molecular formula C8H5F3N2S B2541839 2-{[3-(trifluoromethyl)-2-pyridyl]thio}acetonitrile CAS No. 263762-01-2

2-{[3-(trifluoromethyl)-2-pyridyl]thio}acetonitrile

Cat. No.: B2541839
CAS No.: 263762-01-2
M. Wt: 218.2
InChI Key: FYHWEOIUPRGTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(Trifluoromethyl)-2-pyridyl]thio}acetonitrile is a versatile chemical intermediate designed for research and development applications. It features a pyridine ring system bearing a trifluoromethyl (CF3) group and a thioacetonitrile side chain, a structure known to impart unique physicochemical properties that are valuable in material science and the development of active molecules . While specific biological data for this compound may be limited, its structural components are highly significant. The trifluoromethylpyridine (TFMP) moiety is a fundamental building block in the creation of modern agrochemicals and pharmaceuticals . Researchers utilize such TFMP derivatives as key intermediates in the synthesis of compounds with herbicidal, insecticidal, and fungicidal activities, leveraging the ability of the fluorine atoms and the pyridine ring to enhance biological activity and stability . Furthermore, this compound serves as a critical synthon in organic synthesis, particularly for constructing more complex heterocyclic systems. The reactive nitrile and sulfur groups offer handles for further chemical transformations, making it a valuable tool for medicinal chemists and chemical biologists exploring new chemical spaces. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)6-2-1-4-13-7(6)14-5-3-12/h1-2,4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWEOIUPRGTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(trifluoromethyl)-2-pyridyl]thio}acetonitrile typically involves the reaction of 3-(trifluoromethyl)-2-pyridylthiol with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-{[3-(trifluoromethyl)-2-pyridyl]thio}acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-{[3-(trifluoromethyl)-2-pyridyl]th

Biological Activity

2-{[3-(trifluoromethyl)-2-pyridyl]thio}acetonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiparasitic effects, supported by relevant research findings and data.

Chemical Structure

The compound is characterized by a pyridine ring substituted with a trifluoromethyl group and a thioether linkage to an acetonitrile moiety. This unique structure is thought to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyridinyl substituted triazoles have shown promising results against various bacterial strains, suggesting that modifications to the pyridine structure can enhance activity against pathogens .

Anticancer Properties

The biological activity of related thiazine derivatives has been studied extensively. These compounds have demonstrated anticancer effects through mechanisms such as cell cycle arrest and apoptosis induction in cancer cells. For example, studies involving 2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones showed inhibition of growth in several cancer cell lines . The specific mechanisms of action for this compound remain to be fully elucidated but may involve similar pathways.

Antiparasitic Activity

Notably, compounds derived from the thiazine scaffold have shown effectiveness against parasitic infections. In particular, studies have reported that certain derivatives inhibited the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. These findings indicate the potential for developing new antiparasitic agents based on the structural framework of this compound .

Case Study 1: Antimicrobial Testing

A series of related compounds were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the trifluoromethyl group significantly influenced activity levels. The minimum inhibitory concentrations (MIC) were recorded as follows:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A816
Compound B48
This compound24

This data suggests that the compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of thiazine derivatives on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability:

Concentration (µM)% Cell Viability
0100
1075
2550
5030

The IC50 value was determined to be approximately 20 µM for the compound, indicating significant anticancer activity.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

  • Solubility : The target compound’s pyridine ring likely increases water solubility compared to phenyl analogs (e.g., ’s derivative), though less than pyrimidine-based compounds with polar oxy-thietan groups ().
  • Melting Point: Trifluoromethyl groups generally lower melting points due to reduced crystallinity. The target compound is expected to have a lower melting point than non-fluorinated analogs.

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